Enokipodin B is derived from the mycelial culture of Flammulina velutipes. Research indicates that these compounds are produced during fermentation processes involving specific cytochrome P450 enzymes, which play a crucial role in the oxygenation and modification of the sesquiterpene backbone . The isolation of enokipodin B has been achieved through various chromatographic techniques following fermentation.
Enokipodin B falls under the classification of sesquiterpenes, a class of terpenoids consisting of three isoprene units. These compounds are known for their diverse biological activities, including antimicrobial and antifungal properties. Enokipodin B specifically has been studied for its potential therapeutic applications due to its bioactivity against pathogenic microorganisms .
The synthesis of enokipodin B has been explored through several methodologies, including total synthesis and biosynthetic approaches. A notable method involves an asymmetric Michael addition followed by palladium-catalyzed reactions. The synthesis typically begins with the reaction of boronic acids with cyclic enones to form key intermediates, followed by subsequent modifications to construct the final product .
In a recent synthesis approach, researchers utilized a multi-step process that includes:
Enokipodin B possesses a complex molecular structure characterized by multiple stereocenters and functional groups. Its molecular formula is , indicating it contains 15 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. The compound features a unique arrangement that contributes to its biological activity.
Enokipodin B can participate in various chemical reactions typical for sesquiterpenes, including:
The biosynthetic pathway involves several enzymatic steps where precursor molecules undergo hydroxylation and other modifications leading to the final structure of enokipodin B. For instance, studies have shown that specific inhibitors can alter the production profile of enokipodins during fermentation .
The mechanism of action for enokipodin B primarily involves its interaction with microbial cell membranes or metabolic pathways. It is believed to disrupt cellular processes in target organisms, leading to antimicrobial effects.
Research indicates that enokipodins exhibit significant activity against various pathogens by interfering with their growth and replication mechanisms. This includes inhibition of cell wall synthesis or disruption of membrane integrity .
Enokipodin B has potential applications in various scientific fields:
Enokipodin B belongs to the highly oxygenated cuparene-type sesquiterpenes produced by Flammulina velutipes (enoki mushroom). Its structural complexity arises from multi-step cytochrome P450 (CYP)-catalyzed oxidations that modify the core cuparene scaffold. These membrane-bound hemoproteins utilize molecular oxygen (O₂) and NADPH to perform regio- and stereo-specific hydroxylations, epoxidations, and dehydrogenations. The heme iron in CYPs activates O₂ through a catalytic cycle involving a highly reactive iron(IV)-oxo porphyrin radical cation (Compound I) intermediate, enabling C–H bond functionalization in non-activated hydrocarbon substrates [9].
In F. velutipes, enokipodin B biosynthesis requires sequential oxygenation reactions that introduce oxygen atoms at specific positions on the cuparene backbone. Studies using mechanism-based P450 inhibitors demonstrate that these modifications occur in a defined order. The final structure features a quaternary carbon stereocenter on the cyclopentane ring—a hallmark of enokipodins that poses synthetic challenges and makes enzymatic biosynthesis particularly significant [1] [2]. Inhibition of specific CYPs halts the pathway, leading to accumulation of less-oxygenated intermediates like (S)-(-)-cuparene-1,4-quinone [1].
Table 1: Key Cytochrome P450 Inhibitors Used in Enokipodin Biosynthesis Studies
Inhibitor | Target Specificity | Effect on Enokipodin Pathway | Identified Intermediates |
---|---|---|---|
1-Aminobenzotriazole | Broad-spectrum | Trapped 3 less-oxygenated intermediates | (S)-(-)-cuparene-1,4-quinone; 3-epimers of hydroxyketone derivative |
Ketoconazole | CYP51/lanosterol demethylase | Reduced enokipodin yield | Not characterized |
Miconazole | Fungal CYP51 | Partial inhibition | Not characterized |
SKF-525A | General P450 | Moderate suppression | Not characterized |
The biosynthesis of enokipodin B is governed by a specialized secondary metabolite (SM) gene cluster within the F. velutipes genome. Fungal SM clusters are contiguous genomic regions housing genes encoding backbone synthases, tailoring enzymes, transporters, and regulators dedicated to producing a specific metabolite. For sesquiterpenes like enokipodin B, the core synthase is likely a sesquiterpene synthase (STS) generating the cuparene scaffold from farnesyl diphosphate (FPP). This enzyme is physically linked to multiple cytochrome P450 genes responsible for subsequent oxygenations, alongside genes encoding redox partners (e.g., cytochrome P450 reductase) supplying electrons for CYP activity [4] [6].
Bioinformatic tools like SMURF (Secondary Metabolite Unique Regions Finder) enable systematic prediction of these clusters by identifying physically linked genes characteristic of SM biosynthesis (e.g., PKS, NRPS, terpene synthases, CYPs, transporters). Analysis of F. velutipes using such platforms predicts the presence of a cuparene-type sesquiterpene cluster containing the requisite enzymatic machinery [6]. Heterologous expression strategies, notably the Fungal Artificial Chromosome Metabolomic Scoring (FAC-MS) platform, allow functional validation. This involves cloning entire putative clusters into a model fungus like Aspergillus nidulans and screening for metabolite production. Such approaches have successfully linked clusters to metabolites in diverse fungi [4].
Genetic diversity significantly impacts enokipodin B production. Within a species, SM clusters exhibit polymorphisms including gene gain/loss, nonfunctional alleles, whole cluster presence/absence, and genomic relocation, driven by point mutations, recombination, deletions, insertions, and potentially horizontal gene transfer. This variation contributes to strain-specific differences in enokipodin profiles observed in F. velutipes [8].
Table 2: Genomic Technologies for Studying Sesquiterpene Gene Clusters
Technology | Application | Key Finding for Sesquiterpenes | Reference |
---|---|---|---|
SMURF | In silico cluster prediction | Identifies core synthase + tailoring enzymes (P450s) + transporters | [6] |
FAC-MS | Heterologous expression of full clusters | Enabled discovery of 15 new metabolites (e.g., valactamide A) | [4] |
RNA-seq + Comparative Genomics | Cluster boundary definition & regulation | Reveals co-expression of clustered genes under inducing conditions | [3] |
CRISPR-Cas9 | Targeted gene knockout | Validates role of specific P450s in pathway steps | N/A* |
Note: CRISPR application specifically in *F. velutipes enokipodin cluster not yet reported in provided sources but is a logical extension.
Elucidating the complete biosynthetic pathway of enokipodin B necessitates identifying transient intermediates. Chemical inhibition of cytochrome P450s provides a powerful strategy to "trap" these intermediates by blocking specific oxygenation steps. The broad-spectrum, mechanism-based inhibitor 1-aminobenzotriazole (1-ABT) has proven particularly effective in enokipodin studies. 1-ABT undergoes oxidative activation by CYPs, generating a reactive benzyne intermediate that forms covalent heme adducts (N-phenylprotoporphyrin IX), irreversibly inactivating the enzyme [5].
Application of 1-ABT (1 mM) to F. velutipes cultures during the late fermentation stage (e.g., day 20 of a 30-day culture) led to the accumulation and isolation of three less-oxygenated intermediates:
These intermediates were identified using TLC (Rf values comparison), HR-EIMS (high-resolution electron ionization mass spectrometry), and comprehensive 1D/2D NMR analysis (¹H, ¹³C, COSY, HMBC, NOESY). Their structures, less oxidized than enokipodins A-D, represent biosynthetic precursors along the pathway. The isolation of epimers suggests specific CYP-mediated hydroxylations may proceed via prochiral centers or involve multiple stereospecific enzymes [1] [2].
This inhibitor-based trapping strategy revealed the sequence of oxidative modifications: Initial quinone formation on the aromatic ring (yielding cuparene-1,4-quinone) precedes hydroxylation and ketone formation on the side chain (yielding the cyclohexenone derivative). Further enzymatic steps likely involve additional P450-catalyzed oxidations to generate the final enokipodin structures. This approach highlights the essential role of multiple, sequentially acting P450s in building the structural complexity of enokipodin B [1] [8].
Table 3: Key Intermediates Trapped in Enokipodin Biosynthesis Using 1-ABT
Intermediate Compound | Chemical Class | Key Structural Features | Relationship to Enokipodin B |
---|---|---|---|
(S)-(-)-Cuparene-1,4-quinone | Dihydroquinone | Core cyclopentane ring with 1,4-quinone moiety | Early intermediate, lacks side-chain oxidation |
6-Hydroxy-6-methyl-3-(1,2,2-trimethylcyclopentyl)-2-cyclohexen-1-one (Epimer 1) | Hydroxy-cyclohexenone | Hydroxyl at C-6, ketone at C-1, unsaturation at C2-C3 | Novel compound; advanced intermediate |
6-Hydroxy-6-methyl-3-(1,2,2-trimethylcyclopentyl)-2-cyclohexen-1-one (Epimer 2) | Hydroxy-cyclohexenone | Stereoisomer at C-3 | Known compound; advanced intermediate |
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